molecular formula C5H7NO4 B14646236 Methyl 2-(nitromethyl)prop-2-enoate CAS No. 51914-94-4

Methyl 2-(nitromethyl)prop-2-enoate

Katalognummer: B14646236
CAS-Nummer: 51914-94-4
Molekulargewicht: 145.11 g/mol
InChI-Schlüssel: YPAYLKYTTICRQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(nitromethyl)prop-2-enoate is an organic compound with the molecular formula C5H7NO4. It is a nitroalkene derivative and is known for its reactivity due to the presence of both nitro and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(nitromethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the nitration of methyl acrylate. The reaction typically requires a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(nitromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(nitromethyl)prop-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-(nitromethyl)prop-2-enoate involves its reactivity due to the presence of the nitro and ester groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis and substitution reactions. These reactions can lead to the formation of various intermediates and products that interact with biological targets or materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl acrylate: Similar in structure but lacks the nitro group.

    Methyl methacrylate: Contains a methacrylate group instead of a nitro group.

    Ethyl acrylate: Similar ester functionality but with an ethyl group instead of a methyl group.

Uniqueness

The nitro group enhances its reactivity in redox and substitution reactions, making it a valuable compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

51914-94-4

Molekularformel

C5H7NO4

Molekulargewicht

145.11 g/mol

IUPAC-Name

methyl 2-(nitromethyl)prop-2-enoate

InChI

InChI=1S/C5H7NO4/c1-4(3-6(8)9)5(7)10-2/h1,3H2,2H3

InChI-Schlüssel

YPAYLKYTTICRQH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.